4-(Triphenylsilyl)benzoic acid

Description

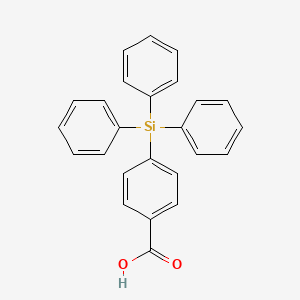

Structure

2D Structure

3D Structure

Properties

CAS No. |

18821-83-5 |

|---|---|

Molecular Formula |

C25H20O2Si |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

4-triphenylsilylbenzoic acid |

InChI |

InChI=1S/C25H20O2Si/c26-25(27)20-16-18-24(19-17-20)28(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H,(H,26,27) |

InChI Key |

LJQYSJNYSWZJQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Chemistry

Approaches to 4-(Triphenylsilyl)benzoic Acid Synthesis

The construction of this compound involves the strategic introduction of both the triphenylsilyl group and the carboxylic acid function onto a benzene (B151609) ring. The order and method of these introductions define the synthetic approach.

Integration of Triphenylsilyl Moieties

A notable synthesis of a related compound, 4-(trimethylsilyl)benzoic acid, involves the reaction of the para-lithium salt of (trimethylsilyl)benzene with N,N-dimethylformamide, where the benzoic acid is formed as a side product. researchgate.net This highlights a potential route where the silyl (B83357) group is present before the formation of the carboxylic acid.

Strategies for Carboxylic Acid Functionalization

The introduction of the carboxylic acid group can be achieved through various classical organic transformations. The oxidation of a methyl group on a silylated toluene (B28343) precursor is a common strategy. alfa-chemistry.com For example, 4-(triphenylsilyl)toluene could be oxidized using strong oxidizing agents like potassium permanganate (B83412) to yield this compound. alfa-chemistry.com

Another widely used method is the carbonation of an organometallic intermediate. This involves reacting a silylated aryl lithium or Grignard reagent with carbon dioxide (dry ice) to form the corresponding carboxylate, which is then protonated to yield the carboxylic acid. This method offers a direct and often high-yielding route to the desired product.

Furthermore, the hydrolysis of a nitrile or an ester group can also be employed. For instance, the hydrolysis of 4-(triphenylsilyl)benzonitrile or an ester of this compound would yield the target carboxylic acid. The choice of hydrolytic conditions (acidic or basic) would depend on the stability of the silyl group under these conditions.

Synthesis of Related Silyl-Benzoic Acid Derivatives

Once this compound is obtained, its carboxylic acid and silyl functionalities can be further modified to create a diverse range of derivatives.

Esterification and Amidation Reactions

The carboxylic acid group of this compound readily undergoes esterification and amidation reactions. cymitquimica.com Esterification can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by using coupling agents. Similarly, amidation can be performed by activating the carboxylic acid, for example, by converting it to an acyl chloride, and then reacting it with an amine. organic-chemistry.org

The use of silicon-based coupling reagents has emerged as a mild and efficient alternative for amide synthesis, where the carboxylic acid is activated in situ to a silyl ester intermediate. thieme-connect.com For instance, reagents like dichlorodimethylsilane (B41323) have been used for amidation reactions. core.ac.uk These methods often proceed under mild conditions and can tolerate a variety of functional groups.

A study on the synthesis of 4-[14-(trimethylsilyl)tetradecylamino]benzoic acid demonstrated the hydrolysis of the corresponding ethyl ester using potassium hydroxide (B78521) in ethanol (B145695) to yield the carboxylic acid. prepchem.com This highlights a common deprotection strategy in the synthesis of silyl-benzoic acid derivatives.

Reactions Involving the Silyl Group

The triphenylsilyl group can also be a site for chemical modification, although it is generally more stable than other silyl groups like trimethylsilyl (B98337). Reactions at the silicon center are less common but can be achieved under specific conditions. For example, cleavage of the Si-C bond can occur with strong electrophiles or nucleophiles.

More relevant to derivative synthesis is the influence of the silyl group on the reactivity of the aromatic ring. The introduction of a trimethylsilyl moiety, for example, has been shown to have a minimal electronic influence on the aromatic ring in certain contexts. beilstein-journals.org However, the bulky nature of the triphenylsilyl group can exert significant steric effects, influencing the regioselectivity of further functionalization of the benzene ring.

Catalytic Approaches in Organosilicon Benzoic Acid Synthesis

Catalysis plays a crucial role in modern organic synthesis, and the preparation of organosilicon benzoic acids is no exception. Transition metal-catalyzed cross-coupling reactions are powerful tools for forming the key C-Si and C-C bonds. ccspublishing.org.cn For example, palladium- or nickel-catalyzed coupling of a silylmetal species with a halogenated benzoic acid derivative can be an efficient route.

Recent advancements have focused on developing more sustainable and atom-economical methods. Photocatalysis has emerged as a promising strategy for the synthesis of organosilicon compounds. ccspublishing.org.cnrhhz.net Visible-light-mediated reactions can enable the formation of C-Si bonds under mild conditions. rhhz.net

Furthermore, metallaphotoredox catalysis has been employed for the functionalization of carboxylic acids. nih.govprinceton.edu These methods often involve the generation of radical intermediates from the carboxylic acid, which can then participate in various coupling reactions. While not specifically detailed for this compound, these catalytic strategies represent the forefront of research and could be adapted for its synthesis and derivatization.

The use of phase transfer catalysts can also enhance the efficiency of certain reactions, such as the oxidation of a toluene precursor to a benzoic acid, by facilitating the reaction between reagents in different phases. alfa-chemistry.com

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Molecular and Crystal Structures

The molecular geometry of 4-(Triphenylsilyl)benzoic acid is centered around a silicon atom bonded to a 4-carboxyphenyl group and three phenyl rings. The silicon atom adopts a tetrahedral geometry, with the C-Si-C angles approximating 109.5°. The three phenyl rings attached to the silicon atom are expected to be twisted with respect to the Si-C bond axes, adopting a propeller-like conformation to minimize steric hindrance.

In the analogous 4-(trimethylsilyl)benzoic acid, the silicon atom is noted to deviate slightly from the plane of the benzoic acid ring. A similar deviation is expected for the triphenylsilyl derivative. The benzoic acid moiety itself is largely planar. Studies on the isostructural germanium analog, 4-(trimethylgermyl)benzoic acid, reveal some distortion in the aromatic ring, which is attributed to the steric demand of the substituents in the 1- and 4-positions. iucr.org This suggests that the significant steric bulk of the triphenylsilyl group would likely induce similar or even more pronounced distortions in the geometry of the benzoic acid ring of the title compound.

The crystal structure of carboxylic acids is often dominated by strong hydrogen bonding. In the solid state, this compound is expected to form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. This is a well-established motif observed in the crystal structures of benzoic acid and its derivatives, including 4-(trimethylsilyl)benzoic acid. researchgate.netiaea.org In the crystal structure of 4-(trimethylgermyl)benzoic acid, these hydrogen bonds are classified as moderate in strength, with donor-acceptor distances of approximately 2.63 Å. iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound in solution. The spectrum provides distinct signals for the hydrogen, carbon, and silicon nuclei, with their chemical shifts being indicative of their local electronic environment. While specific experimental spectra for this compound were not found, the expected features can be predicted based on the analysis of similar compounds.

The ¹H NMR spectrum is expected to show a complex set of signals in the aromatic region (typically δ 7.0-8.5 ppm). The protons on the benzoic acid ring would appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the carboxylic acid group would likely resonate further downfield (at a higher ppm value) than those ortho to the triphenylsilyl group due to the deshielding effect of the carboxyl function. The fifteen protons of the three phenyl rings on the silicon atom would produce a more complex multiplet. The acidic proton of the carboxyl group would appear as a broad singlet at a significantly downfield chemical shift (often >10 ppm), the exact position of which is sensitive to solvent and concentration.

The ¹³C NMR spectrum would provide further structural confirmation. The carbon atom of the carboxyl group (C=O) is expected to have a chemical shift in the range of δ 165-175 ppm. rsc.org The aromatic region would display several signals corresponding to the different carbon environments in the phenyl rings. For the 1,4-disubstituted benzoic acid ring, four distinct signals are expected: one for the carbon attached to the silicon atom, one for the carbon bearing the carboxyl group, and two for the protonated aromatic carbons. The triphenylsilyl group would also contribute signals for its ipso, ortho, meta, and para carbons. The signal for the ipso-carbon of the phenyl rings attached to silicon would be found at a characteristic chemical shift.

²⁹Si NMR spectroscopy is particularly informative for organosilicon compounds. This technique directly probes the silicon nucleus. For a tetra-coordinated silicon atom in a triphenylsilyl group attached to a phenyl ring, the ²⁹Si chemical shift is expected to appear in a characteristic region of the spectrum. The precise chemical shift provides insight into the electronic environment and coordination at the silicon center. pascal-man.com For comparison, the ²⁹Si NMR chemical shift for trimethylsilyl (B98337) benzoate (B1203000) is reported, though the electronic and steric effects of three phenyl groups versus three methyl groups would lead to a different chemical shift for the title compound. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups and characterizing the bonding framework of this compound. The infrared spectrum is dictated by the vibrational modes of the molecule, including stretching and bending of its covalent bonds. The spectrum of this compound is distinguished by features characteristic of both the carboxylic acid moiety and the triphenylsilyl group.

The presence of the carboxylic acid group gives rise to several key absorption bands. A very broad absorption band is typically observed in the region of 3300–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxyl group. docbrown.infospectroscopyonline.com The significant broadening of this peak is a direct consequence of intermolecular hydrogen bonding, which forms a dimeric structure common in carboxylic acids. spectroscopyonline.comcore.ac.uk The carbonyl (C=O) stretching vibration of the aromatic carboxylic acid appears as a strong, sharp peak typically between 1710 and 1680 cm⁻¹. spectroscopyonline.com Conjugation with the benzene ring slightly lowers this frequency compared to non-aromatic carboxylic acids. Additional bands related to the carboxylic acid include the C-O stretching vibration, found in the 1320–1210 cm⁻¹ region, and the out-of-plane O-H wag, which produces a broad peak around 960–900 cm⁻¹. spectroscopyonline.com

The triphenylsilyl substituent also contributes distinct signals. The vibrations associated with the silicon-carbon (Si-C) bond and the phenyl rings attached to the silicon atom are key identifiers. The Si-phenyl linkage gives rise to characteristic absorptions. Furthermore, the aromatic C-H stretching vibrations of the four phenyl rings (one from the benzoate and three from the silyl (B83357) group) are expected to appear around 3100–3000 cm⁻¹. docbrown.info

A summary of the expected characteristic FTIR absorption bands for this compound is presented below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300–2500 | O-H Stretch (Broad) | Carboxylic Acid |

| ~3100–3000 | C-H Stretch | Aromatic (Phenyl Rings) |

| ~1710–1680 | C=O Stretch (Strong) | Carboxylic Acid |

| ~1600, ~1480 | C=C Stretch | Aromatic (Phenyl Rings) |

| ~1430 | Si-Ph Stretch | Triphenylsilyl |

| ~1320–1210 | C-O Stretch | Carboxylic Acid |

| ~1110 | Si-Ph In-plane Bending | Triphenylsilyl |

| ~960–900 | O-H Wag (Broad) | Carboxylic Acid |

| ~770-690 | C-H Out-of-plane Bend | Aromatic (Phenyl Rings) |

This table presents expected values based on spectroscopic data for benzoic acid and related organosilicon compounds.

Mass Spectrometry for Structural Elucidation and Fragmentation Studies

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺), which can then undergo fragmentation into smaller, charged species.

The molecular weight of this compound (C₂₅H₂₀O₂Si) is 380.51 g/mol . The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 380.

The fragmentation of this compound is predicted to follow pathways characteristic of both the benzoic acid core and the triphenylsilyl group. A primary fragmentation pathway involves the loss of a phenyl group (C₆H₅, 77 Da) from the silicon atom, leading to a significant fragment at m/z 303. The triphenylsilyl cation ([Si(C₆H₅)₃]⁺) itself is a very stable fragment and is expected to be observed at m/z 259.

Fragmentation can also occur within the benzoic acid moiety. Following the established fragmentation pattern of benzoic acid, key fragments can be anticipated. docbrown.info The loss of a hydroxyl radical (•OH, 17 Da) from the molecular ion would yield a fragment at m/z 363, corresponding to the [M-OH]⁺ acylium ion. docbrown.info Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment could produce an ion at m/z 335. Another characteristic fragmentation of benzoic acid involves the loss of the entire carboxyl group (•COOH, 45 Da), which would result in a fragment at m/z 335. Furthermore, cleavage of the C-C bond between the phenyl ring and the carboxyl group can lead to a fragment corresponding to the benzoyl cation at m/z 105, although its formation from the parent molecule might be less favored than fragmentation at the silicon center. docbrown.info

The major expected fragments in the mass spectrum of this compound are summarized in the table below.

| m/z (amu) | Proposed Fragment Ion | Formula of Fragment |

| 380 | [M]⁺ | [C₂₅H₂₀O₂Si]⁺ |

| 363 | [M - OH]⁺ | [C₂₅H₁₉OSi]⁺ |

| 335 | [M - COOH]⁺ | [C₂₄H₁₉Si]⁺ |

| 303 | [M - C₆H₅]⁺ | [C₁₉H₁₅O₂Si]⁺ |

| 259 | [Si(C₆H₅)₃]⁺ | [C₁₈H₁₅Si]⁺ |

| 182 | [M - Si(C₆H₅)₂]²⁺ | [C₁₃H₁₀O₂]²⁺ |

| 121 | [C₆H₄COOH]⁺ | [C₇H₅O₂]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

This table outlines plausible fragmentation pathways and is based on established principles of mass spectrometry for related structures.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's conjugated systems.

The UV-Vis spectrum of this compound is therefore predicted to show strong absorptions in the UV region, likely shifted to slightly longer wavelengths compared to unsubstituted benzoic acid. The electronic transitions are primarily associated with the π-electron systems of the aromatic rings.

| Expected λmax (nm) | Type of Transition | Chromophore |

| ~230-250 | π→π | Benzoyl System |

| ~270-290 | π→π | Benzoyl System (Conjugated) |

This table provides estimated absorption maxima based on the known spectrum of benzoic acid and the expected electronic effects of the triphenylsilyl substituent. dergipark.org.tr

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its approximations, to determine the electron distribution and energy of the system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 4-(Triphenylsilyl)benzoic acid, DFT calculations would be instrumental in optimizing the molecular geometry, predicting vibrational frequencies, and determining electronic properties.

Studies on analogous silyl-substituted aromatic acids and tetraphenylsilane (B94826) derivatives provide a framework for what to expect. flinders.edu.aubohrium.commdpi.com DFT calculations on substituted benzoic acids have been shown to accurately predict gas-phase acidities by analyzing the electronic effects of the substituent. mdpi.comnih.gov In the case of this compound, the triphenylsilyl group is expected to have a significant influence on the electronic environment of the benzoic acid moiety.

DFT analyses of similar systems often employ functionals like B3LYP or M06-2X with basis sets such as 6-31G(d,p) or def2-SVP to provide reliable results. bohrium.comresearchgate.net For this compound, such calculations would likely reveal a near-tetrahedral geometry around the silicon atom and specific twist angles for the phenyl groups. acs.org

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Basis of Prediction |

| Si-C (phenyl) Bond Length | ~1.88 Å | Based on studies of tetraphenylsilane. acs.org |

| C-Si-C Bond Angle | ~109.5° | Reflecting the tetrahedral nature of silicon in similar compounds. flinders.edu.au |

| Phenyl Group Twist Angle | ~40° | Derived from gas-phase electron diffraction and DFT studies of tetraphenylsilane. acs.org |

| C=O Bond Length | ~1.21 Å | Typical for a carboxylic acid. |

| O-H Bond Length | ~0.97 Å | Typical for a carboxylic acid. |

This table presents hypothetical data based on computational studies of analogous compounds.

Beyond DFT, other computational methods offer varying levels of theory. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, provide higher accuracy but at a significantly greater computational expense. These methods are valuable for benchmarking DFT results and for systems where electron correlation is particularly important. acs.org

Semiempirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. While less accurate than DFT or ab initio methods, they are much faster and can be applied to very large molecular systems. These could be useful for initial conformational searches of the flexible phenyl groups in this compound.

Conformational Analysis and Potential Energy Surfaces

The triphenylsilyl group of this compound is not static. The three phenyl groups attached to the silicon atom can rotate, leading to a complex potential energy surface with multiple local minima and rotational barriers. Conformational analysis aims to map this surface to identify the most stable conformations and the energy required to transition between them.

Computational studies on triarylsilanes and tetraphenylsilane have shown that the rotation of the aryl groups is a key dynamic process. acs.orgacs.org For this compound, the potential energy surface would be explored by systematically rotating the Si-C bonds and the C-C bond connecting the silyl-substituted ring to the carboxylic acid group. These calculations would reveal the preferred orientation of the phenyl groups relative to each other and to the benzoic acid moiety. The large-amplitude torsional and bending vibrations of the phenyl groups are a known characteristic of such systems. acs.org

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide valuable insights into its expected spectroscopic signatures.

NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These predictions are invaluable for assigning experimental spectra.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the positions and intensities of absorption bands in the IR spectrum. This would allow for the identification of characteristic vibrations, such as the C=O stretch of the carboxylic acid and the Si-C stretching modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, predicting the absorption wavelengths in the UV-Vis spectrum. This would help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Region |

| ¹³C NMR | Carbonyl Carbon | ~170-175 ppm |

| ¹³C NMR | ipso-Carbon (Si-C) | ~130-135 ppm |

| ²⁹Si NMR | Silicon | ~ -10 to -20 ppm |

| IR | C=O Stretch | ~1700-1730 cm⁻¹ |

| IR | O-H Stretch | ~2500-3300 cm⁻¹ (broad) |

| UV-Vis | π-π* transitions | ~250-300 nm |

This table presents hypothetical data based on general knowledge and computational studies of similar organosilicon and benzoic acid compounds.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be a powerful tool for understanding the mechanisms of chemical reactions. mit.edumit.edu By mapping the potential energy surfaces of reaction pathways, chemists can identify transition states and intermediates, and calculate activation energies. bohrium.comrsc.org

For this compound, computational studies could explore a variety of potential reactions. For instance, the mechanism of esterification or amidation at the carboxylic acid group could be modeled. Furthermore, reactions involving the silicon center, such as nucleophilic substitution, could be investigated.

DFT calculations have been successfully used to study the mechanisms of reactions involving silyl-substituted arenes, such as boron-silicon exchange reactions. bohrium.comrsc.org These studies reveal the energetic, structural, and electronic properties of key stationary points on the potential energy surface. bohrium.com A similar approach could be applied to understand the reactivity of this compound, providing a detailed, atomistic picture of how it transforms. acs.org

Applications in Advanced Materials Science

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

Metal-organic frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. The properties of these materials, such as pore size, surface area, and chemical functionality, can be precisely tuned by choosing appropriate organic linkers and metal nodes (in the case of MOFs). nih.gov

In the construction of MOFs, organic molecules known as linkers or ligands are used to connect metal ions or clusters into extended, often porous, networks. Carboxylic acids are among the most common functional groups used for this purpose, and benzoic acid derivatives have been employed to create a vast array of coordination polymers and MOFs. nih.govresearchgate.netacs.orgscirp.org The carboxylate group of 4-(triphenylsilyl)benzoic acid can coordinate to metal centers, making the molecule a suitable candidate for a monotopic linker in the synthesis of these materials.

The self-assembly process, typically under solvothermal conditions, involves the reaction of the deprotonated carboxylate linker with a metal salt. scirp.org The structure of the resulting coordination polymer is dictated by the coordination geometry of the metal ion and the connectivity and geometry of the organic linker. While numerous benzoic acid derivatives have been used to successfully synthesize coordination polymers, nih.gov the specific incorporation of this compound into a reported MOF or COF structure is not extensively documented in the literature. However, its potential is derived from the established chemistry of analogous silyl-containing and sterically hindered linkers.

A central challenge and opportunity in the design of MOFs is the control over the framework's topology and porosity, a concept known as pore engineering. nih.gov The size, shape, and rigidity of the organic linker are critical factors in determining the final structure. The this compound molecule possesses a large, sterically demanding triphenylsilyl group. This bulky substituent is expected to play a crucial role in the resulting framework architecture.

The primary influence of such a bulky group is the prevention of framework interpenetration. Interpenetration, where two or more independent networks are intertwined within the same crystal lattice, is common in MOFs and often leads to a reduction in pore size and accessible volume. The significant steric hindrance provided by the triphenylsilyl group would likely favor the formation of non-interpenetrated, open frameworks with large pores. researchgate.net This strategy of using bulky ligands is a well-established method in crystal engineering to create highly porous materials. researchgate.net The rigid nature of the phenyl-silyl backbone would further contribute to the formation of a stable and robust framework capable of maintaining its porosity after the removal of solvent molecules.

A primary application of MOFs is in gas storage and separation, which is highly dependent on the material's surface area, pore volume, and the chemical nature of the pore walls. nih.govosti.govroutledge.com The properties of a hypothetical MOF constructed from this compound can be inferred from its structure. The large pores engineered by the bulky linker would be expected to result in a high total gas uptake capacity.

Furthermore, the internal surface of the pores would be decorated with the phenyl rings of the triphenylsilyl group. These aromatic surfaces can enhance the selective adsorption of certain gases through specific host-guest interactions, such as π-π stacking with other aromatic molecules (e.g., benzene) or interactions with polarizable gases. researchgate.net Functional groups on linkers are known to play a dominant role in the dynamic adsorption performance of MOFs. researchgate.net While specific experimental data for a MOF containing this compound is not available, the table below presents typical gas adsorption data for benchmark MOFs to illustrate the capacities achievable with these materials.

| MOF Material | Guest Gas | Adsorption Capacity | Conditions | Reference |

|---|---|---|---|---|

| MOF-177 | H₂ | 7.5 wt% | 77 K, 70 bar | nih.gov |

| MOF-5 (IRMOF-1) | H₂ | 7.1 wt% | 77 K, 40 bar | nih.gov |

| Mg-MOF-74 | CO₂ | 35.2 wt% | 296 K, 1 bar | researchgate.net |

| MOF-199 (HKUST-1) | NH₃ | 14.9 wt% (8.7 mmol g⁻¹) | Dynamic Breakthrough | researchgate.net |

Supramolecular Assemblies and Crystal Engineering

Crystal engineering is the design and synthesis of functional solid-state structures through the control of intermolecular interactions. researchgate.net Beyond forming coordination bonds with metals, this compound is an excellent building block for constructing complex architectures held together by non-covalent forces.

The carboxylic acid group is a powerful and highly directional functional group for forming robust hydrogen bonds. In the solid state, carboxylic acids most commonly form centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a recognizable supramolecular synthon. scispace.comnih.gov It is well-established that substituted benzoic acids follow this pattern. nih.gov

The crystal structure of the closely related compound, 4-(trimethylsilyl)benzoic acid, confirms this behavior, showing that the molecules assemble into the expected hydrogen-bonded dimers. researchgate.netiucr.org Similarly, this compound is expected to self-assemble into these dimeric pairs. The triphenylsilyl group, while not directly participating in the primary hydrogen bond, dictates the packing of these dimers in the crystal lattice. This interplay between a strong, directing interaction (the hydrogen bond) and steric constraints (the bulky substituent) is a fundamental tool in crystal engineering for controlling molecular organization. researchgate.net

| Compound | H-Bond Type | Donor-Acceptor Distance (Å) | Reference |

|---|---|---|---|

| 4-(trimethylgermyl)benzoic acid | O-H···O | 2.626 - 2.635 | nih.gov |

| 4-(1-Naphthyl)benzoic acid | O-H···O | Disordered H-bonds | iucr.org |

| Generic Benzoic Acid Dimer | O-H···O | ~2.6 - 2.7 | scispace.com |

π-π Stacking: The face-to-face or offset stacking of the aromatic rings.

C-H···π Interactions: Where a C-H bond from one molecule points towards the face of a phenyl ring on an adjacent molecule.

The combination of the strong, directional O-H···O hydrogen bonds with these weaker, more diffuse van der Waals and π-interactions allows for the construction of complex three-dimensional supramolecular architectures. unizar.es By modifying the peripheral groups on the phenyl rings of the silyl (B83357) moiety, one could further tune these interactions to engineer materials with specific packing arrangements and, consequently, desired physical properties such as solubility or melting point. This hierarchical use of intermolecular forces is a cornerstone of modern materials design. nih.gov

Development of Organic Electronic Materials

The quest for novel organic materials with tailored electronic and optical properties is a cornerstone of modern materials science. Within this field, silicon-containing organic molecules, or organosilicon compounds, have carved out a significant niche. The incorporation of silicon atoms into an organic framework can profoundly alter the resulting material's properties, including its thermal stability, solubility, and electronic characteristics. This compound is one such compound, featuring a rigid benzoic acid core and a bulky, three-dimensional triphenylsilyl group. While its direct applications are specific, its structural motifs are relevant to the design of advanced organic electronic materials.

Mesogenic Properties and Liquid Crystalline Phases

A key requirement for a molecule to exhibit mesogenic (liquid crystalline) behavior is a high degree of structural anisotropy, typically a rigid, calamitic (rod-like) or discotic (disc-like) shape. This shape allows molecules to align directionally, leading to the formation of ordered fluid phases (nematic, smectic, or columnar) that are the hallmark of liquid crystals.

Scientific literature does not report mesogenic behavior for this compound itself. The absence of liquid crystalline phases can be attributed to its molecular structure. The triphenylsilyl group, with its tetrahedral silicon center bonded to three phenyl rings, is exceptionally bulky and non-linear. This three-dimensional substituent disrupts the slender, rod-like geometry that is essential for the intermolecular interactions that lead to liquid crystal phase formation.

In contrast, other silyl-substituted benzoic acid derivatives, particularly those with more linear and less sterically demanding silyl groups, are known to be mesogenic. For instance, calamitic molecules derived from 4-[2-(trimethylsilyl)ethynyl]benzoic acid have been synthesized and shown to exhibit liquid crystalline properties. researchgate.net In these cases, the linear trimethylsilylethynyl group extends the rigid molecular core, enhancing the aspect ratio and promoting the formation of mesophases, such as the smectic A phase. researchgate.netsemanticscholar.orgresearchgate.net The significant structural difference between the bulky triphenylsilyl group and the linear trimethylsilylethynyl group explains the divergent behavior in terms of liquid crystallinity. Organosiloxane liquid crystals are noted for their interesting properties, but achieving the right balance of molecular shape is critical. isca.me

Table 1: Comparison of Silyl-Substituted Benzoic Acid Derivatives and Their Mesogenic Potential

| Compound/Derivative Structure | Key Structural Feature | Conduciveness to Mesomorphism | Observed Behavior |

|---|---|---|---|

| This compound | Bulky, tetrahedral triphenylsilyl group | Low; disrupts linear, anisotropic shape | Not reported to be mesogenic |

| 4-[(Trimethylsilyl)ethynyl]benzoates | Linear trimethylsilylethynyl group | High; extends the rigid, rod-like core | Exhibits smectic A (SmA) mesophases researchgate.netsemanticscholar.org |

| Bent-core trimethylsilyl (B98337) esters | Terminal trimethylsilyl groups on a bent core | Can favor columnar or smectic phases | Some derivatives exhibit columnar phases isca.me |

Photofunctional Materials Design

While not a mesogen, the 4-(triphenylsilyl)phenyl moiety, which forms the core of this compound, is a valuable building block in the design of photofunctional materials, particularly for organic light-emitting diodes (OLEDs). The bulky triphenylsilyl group plays a crucial role in controlling the properties of phosphorescent emitters. rsc.org

Research on dendritic iridium(III) complexes has demonstrated the utility of the triphenylsilylphenyl group as a substituent on cyclometalating ligands. rsc.org In these advanced materials, the key functions of the triphenylsilylphenyl group are:

Site-Isolation: The steric bulk of the triphenylsilyl groups encapsulates the emissive metal center. This "site-isolation" effect efficiently suppresses intermolecular interactions between the complexes, which are a primary cause of non-radiative decay and reduced phosphorescence quantum yield in the solid state. rsc.org

Enhanced Solubility: The bulky, non-polar silyl groups improve the solubility of the metal complexes in common organic solvents. This is a significant practical advantage, enabling the fabrication of high-quality, uniform thin films via wet-processing techniques like spin-coating. rsc.org

Tuning of Electronic Properties: The position of the triphenylsilylphenyl substituent on the ligand framework can be used to tune the electronic character of the emissive state. Attaching the group to the pyridine (B92270) part of a phenylpyridine ligand has been shown to induce a stronger metal-to-ligand charge-transfer (MLCT) transition and lower the material's band-gap energy. Conversely, attachment at the phenyl part enhances the ligand-centered (LC) π-π* transition. rsc.org This control over the nature of the electronic transition is vital for designing efficient phosphorescent materials. rsc.orgresearchgate.net

These effects make materials incorporating the triphenylsilylphenyl unit promising candidates for use as phosphorescent hosts and emitters in high-efficiency OLEDs. rsc.orgresearchgate.net

Table 2: Photophysical Properties of Dendritic Ir(III) Complexes with Triphenylsilylphenyl Groups

| Complex | Photoluminescence λmax (nm)a | Phosphorescence Quantum Yield (ΦP)b | HOMO Level (eV)c |

|---|---|---|---|

| Ir(ppy)3 (unfunctionalized) | 511 | 0.40 | -5.23 |

| Ir(TPSppy)3 | 516 | 0.36 | -5.33 |

| Ir(ppyTPS)3 | 511 | 0.42 | -5.30 |

| Ir(TPSppyTPS)3 | 516 | 0.38 | -5.39 |

Source: Adapted from Kim, J. J., et al. (2009). rsc.org a Measured in Ar-saturated toluene (B28343) solution. b Relative phosphorescence quantum yield in solution state. c Measured by cyclic voltammetry.

Catalytic Applications of 4 Triphenylsilyl Benzoic Acid and Its Derivatives

Role as a Ligand in Homogeneous Catalysis

Homogeneous catalysis relies on the use of catalysts that are in the same phase as the reactants, often involving a metal center coordinated by organic molecules known as ligands. mcmaster.ca These ligands play a crucial role in tuning the catalyst's activity, selectivity, and stability. chinesechemsoc.org Benzoic acid and its derivatives are known to act as ligands in various catalytic reactions. mdpi.comjst.go.jp Similarly, ligands containing silicon, particularly those with bulky silyl (B83357) groups, have been explored to influence the steric and electronic properties of metal catalysts. researchgate.net

However, a thorough search of the available literature did not identify any instances where 4-(Triphenylsilyl)benzoic acid is specifically employed as a ligand in a homogeneous catalytic system. Research in this area has focused on other functionalized benzoic acids or different types of silyl-containing ligands. For instance, studies have explored the use of 4-(dimethylamino)benzoic acid in ruthenium-catalyzed olefin metathesis and various benzoic acid derivatives in gold-catalyzed reactions, but none feature the triphenylsilyl moiety at the 4-position. chinesechemsoc.orgchinesechemsoc.orgresearchgate.net

Incorporation into Heterogeneous Catalytic Systems (e.g., MOF-based Catalysts)

Heterogeneous catalysts exist in a different phase from the reactants, offering advantages in terms of catalyst separation and recycling. acs.org Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.netacs.org Their high surface area and tunable pore environments make them promising candidates for various catalytic applications. acs.orgmdpi.comresearchgate.net

The carboxylic acid group of this compound makes it a potential candidate for use as a linker in the synthesis of MOFs. However, no studies were found that report the successful incorporation of this specific molecule into a MOF structure for catalytic purposes. The research on MOF-based catalysis has utilized a wide array of other carboxylate linkers, including those based on terephthalic acid, trimesic acid, and various functionalized benzoic acids, but not this compound. acs.org

Due to the lack of reported catalytic applications for this compound, there are no corresponding investigations into its potential catalytic mechanisms.

Similarly, as no catalysts based on this compound have been described in the literature for the specified applications, there are no studies available regarding their recyclability or stability.

Supramolecular Chemistry and Molecular Recognition Phenomena

Host-Guest Interactions and Binding Selectivity

While specific host-guest studies involving 4-(Triphenylsilyl)benzoic acid as a host molecule are not extensively documented, the principles of molecular recognition suggest its potential for encapsulating guest molecules. The hydrophobic pocket formed by the three phenyl rings of the triphenylsilyl group could, in principle, accommodate small, nonpolar guest molecules. The selectivity of such binding would be dictated by the size, shape, and chemical nature of the guest, with a preference for molecules that can establish favorable van der Waals interactions within the cavity.

In the solid state, benzoic acid and its derivatives are known to form dimeric structures through hydrogen bonding between their carboxylic acid groups. It is plausible that this compound also forms such dimers, which could then further assemble into more complex supramolecular architectures driven by the interactions between the bulky triphenylsilyl groups.

Anion Recognition Studies in Solution and Solid State

The carboxylic acid moiety of this compound can act as a hydrogen bond donor for the recognition of anions. In its protonated state, the hydroxyl group can interact with basic anions such as halides or carboxylates. The strength and selectivity of this recognition would be influenced by the solvent environment and the intrinsic basicity of the anion.

Development of Chemo/Biosensors

The potential for this compound to engage in specific molecular recognition events makes it a candidate for the development of chemo- and biosensors. A sensor molecule typically consists of a recognition unit (the receptor) and a signaling unit (the transducer). In this case, the this compound scaffold would serve as the receptor.

To function as a fluorescent probe, the this compound molecule would need to be coupled to a fluorophore. The binding of a target analyte (guest or anion) to the receptor part of the molecule could then induce a change in the fluorescence properties of the fluorophore. This change could manifest as an enhancement ("turn-on"), quenching ("turn-off"), or a shift in the emission wavelength.

The sensing mechanism could be based on several principles, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excimer/exciplex formation. For instance, the binding of an anion to the carboxylic acid group could alter the electron density of the benzoic acid ring, which in turn could modulate the photophysical properties of a conjugated fluorophore.

Given the acidic nature of the carboxylic acid group, this compound has inherent potential for pH sensing applications. The protonation state of the carboxylic acid is dependent on the pH of the surrounding medium. This change in protonation could be transduced into a measurable signal, for example, by monitoring changes in the absorption or fluorescence spectrum of the molecule.

Furthermore, the ability of the carboxylic acid to bind to certain ions could be exploited for ion sensing. A sensor based on this compound could be designed to be selective for a particular cation or anion. The binding of the target ion would lead to a detectable change in a physical property of the system, allowing for its quantification. The selectivity of such a sensor would be a critical aspect, and could potentially be tuned by modifying the structure of the triphenylsilyl group or by introducing additional functional groups to the molecule.

Functionalization and Derivativatization of 4 Triphenylsilyl Benzoic Acid for Specialized Research Endeavors

The strategic modification of 4-(triphenylsilyl)benzoic acid serves as a powerful tool for chemists and material scientists. The compound's inherent structure, featuring a rigid benzoic acid core and a bulky, three-dimensional triphenylsilyl group, allows for its derivatization into a variety of functional molecules. These derivatives are instrumental in advanced research, particularly in the fields of materials science and organic electronics, where precise control over molecular architecture is paramount for tuning physical and chemical properties.

Future Research Directions and Emerging Challenges

Exploration of Novel Synthetic Pathways and Methodologies

The development of more efficient and versatile synthetic routes to 4-(Triphenylsilyl)benzoic acid and its derivatives is a key area of future research. While established methods exist, the focus is now on improving yield, reducing waste, and increasing the diversity of accessible structures.

One promising avenue is the exploration of innovative catalytic processes. nedo.go.jp The development of new catalysts could lead to more direct and energy-efficient manufacturing of organosilicon compounds, potentially from abundant resources like sand. nedo.go.jp This could significantly reduce the cost and environmental impact of producing precursors for compounds like this compound. nedo.go.jp

Furthermore, researchers are investigating novel reaction pathways. For instance, the Wittig reaction has been used to create precursors for other substituted benzoic acids, suggesting a potential route for the synthesis of this compound analogs. nih.gov Another area of interest is the use of aromatic carboxylic anhydrides with Lewis acid or nucleophilic catalysts, which has proven to be a powerful method for forming carbon-oxygen bonds in the synthesis of various esters and amides. tcichemicals.com The application of such methods could streamline the synthesis of derivatives of this compound.

Recent advancements in the trifluoromethylation of benzoic acids using trimethyl(trifluoromethyl)silane (TMSCF₃) and an activating agent present another innovative approach. organic-chemistry.org This method allows for the direct conversion of carboxylic acids into valuable trifluoromethyl ketones and could be adapted for the functionalization of the benzoic acid moiety in this compound. organic-chemistry.org

The table below summarizes some emerging synthetic strategies that could be applied to this compound and its derivatives.

| Synthetic Strategy | Key Features | Potential Application to this compound |

| Innovative Catalysis | Development of new, more efficient catalysts for organosilicon synthesis. nedo.go.jp | More cost-effective and sustainable production of the core structure. nedo.go.jp |

| Wittig Reaction | Versatile method for forming carbon-carbon double bonds. nih.gov | Synthesis of analogs with modified linkages between the phenyl rings. nih.gov |

| Aromatic Anhydride Chemistry | Use of anhydrides with catalysts for ester and amide formation. tcichemicals.com | Efficient derivatization of the carboxylic acid group. tcichemicals.com |

| Trifluoromethylation | Direct conversion of carboxylic acids to trifluoromethyl ketones. organic-chemistry.org | Introduction of trifluoromethyl groups to create novel derivatives. organic-chemistry.org |

Advanced Computational Modeling for Predictive Material Design

Computational chemistry is becoming an indispensable tool for predicting the properties and behavior of molecules like this compound, thereby guiding experimental efforts. wordpress.com Advanced computational modeling offers the potential to accelerate the discovery of new materials with tailored functionalities.

Density Functional Theory (DFT) is a powerful method for calculating the electronic structure and properties of molecules. wordpress.commdpi.com For substituted benzoic acids, DFT can be used to predict gas-phase acidities and to understand the electronic effects of substituents on the carboxylic acid group. mdpi.com Such calculations can provide insights into the reactivity and intermolecular interactions of this compound. Molecular docking studies, another computational technique, can predict the binding affinity of benzoic acid derivatives to biological targets, which is crucial for drug discovery applications. nih.gov

Quantitative Structure-Property Relationship (QSPR) models are also being employed to estimate physicochemical properties like water solubility and the octanol-water partition coefficient. chemeo.com These models, often used in conjunction with experimental data, can help in the early stages of material design by predicting how a molecule will behave in different environments.

The table below highlights some of the computational methods being applied to benzoic acid derivatives and their potential for the predictive design of materials based on this compound.

| Computational Method | Application | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, reactivity, and acidity. wordpress.commdpi.com | Predicting the chemical behavior and guiding the synthesis of new derivatives. mdpi.com |

| Molecular Docking | Prediction of binding affinity to biological targets. nih.gov | Assessing the potential of derivatives for pharmaceutical applications. nih.gov |

| Quantitative Structure-Property Relationship (QSPR) | Estimation of physicochemical properties. chemeo.com | Predicting properties like solubility for material and drug development. |

| Molecular Dynamics (MD) Simulation | Studying the dynamic behavior and interactions of molecules. nih.gov | Understanding the self-assembly and conformational dynamics of the molecule. |

Expansion into Interdisciplinary Research Areas

The unique properties of organosilicon compounds are driving their expansion into various interdisciplinary fields. elsevier.comresearchgate.net Future research on this compound is expected to follow this trend, with potential applications in materials science, nanotechnology, and medicine. elsevier.com

In materials science, organosilicon compounds are used in a wide range of products, including coatings, adhesives, and electronic materials. nedo.go.jpwikipedia.org The rigid and bulky triphenylsilyl group in this compound could be leveraged to create materials with high thermal stability and specific optical or electronic properties. For instance, polybenzimidazoles containing hexafluoroisopropylidene bis(benzoic acid) have shown promise for high-temperature gas separation membranes, an area where derivatives of this compound could also be explored. researchgate.net

The intersection of organosilicon chemistry and biology is another burgeoning field. wikipedia.org While carbon-silicon bonds are not naturally occurring in biology, researchers are exploring the use of organosilicon compounds as pharmaceuticals and for creating artificial enzymes. wikipedia.org The benzoic acid moiety of this compound provides a handle for conjugation to other molecules, opening up possibilities for its use in developing new therapeutic agents or diagnostic probes. nih.govpreprints.orgnih.gov For example, a trifunctional building block containing an aryl sulfonyl fluoride, an alkyne tag, and a carboxylic acid has been used for chemical probe synthesis, a strategy that could be adapted for this compound. sigmaaldrich.com

The development of novel organosilicon compounds and polymers is a key topic of discussion in the scientific community, with a focus on creating new materials with hybrid properties and exploring innovative applications. andrianov-conference.ru The versatility of organosilicon compounds suggests that this compound and its future derivatives could find applications in fields as diverse as detergent manufacturing and anti-icing coatings. andrianov-conference.ru

The table below lists some of the interdisciplinary research areas where this compound could have a significant impact.

| Interdisciplinary Field | Potential Application of this compound |

| Materials Science | Development of high-performance polymers, coatings, and electronic materials. nedo.go.jpwikipedia.org |

| Nanotechnology | Creation of novel nanomaterials with tailored properties. elsevier.com |

| Medicinal Chemistry | Design of new therapeutic agents and drug delivery systems. wikipedia.orgnih.govpreprints.orgnih.gov |

| Biocatalysis | Engineering of artificial enzymes with unique catalytic activities. wikipedia.org |

Q & A

Q. What are the common synthetic routes for 4-(Triphenylsilyl)benzoic acid, and how can reaction conditions be optimized?

Synthesis typically involves silylation of a benzoic acid precursor using triphenylsilyl chloride under anhydrous conditions. A two-step approach is recommended: (1) Protection of the carboxylic acid group (e.g., esterification) to prevent side reactions, followed by (2) nucleophilic substitution with triphenylsilyl chloride in the presence of a base like triethylamine. Reaction optimization includes controlling moisture levels (strict anhydrous environment), temperature (0–25°C), and stoichiometric ratios (1:1.2 molar ratio of precursor to silylating agent). Post-synthesis, deprotection of the carboxylic acid group is achieved via hydrolysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the silyl group integration (18 aromatic protons from triphenylsilyl) and carboxylic acid proton (broad signal at δ 10–12 ppm). Si NMR can verify silyl bonding (δ -10 to -20 ppm) .

- FT-IR : A strong C=O stretch (~1700 cm) for the carboxylic acid and Si-C aromatic vibrations (~1100 cm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M-H] for deprotonated acid) .

Q. What safety protocols should be followed when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing or reactions .

- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation .

- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water to prevent exothermic reactions .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Density Functional Theory (DFT) calculations assess electron localization and bond dissociation energies. For example:

- Electron Localization Function (ELF) : Maps electron density to identify nucleophilic/electrophilic sites. The silyl group’s electron-withdrawing effect polarizes the benzene ring, directing electrophilic substitution to the para position .

- Molecular Dynamics (MD) : Simulates interactions with enzymes (e.g., cytochrome P450) to predict binding affinities and metabolic pathways .

Q. What challenges arise in interpreting crystallographic data for this compound derivatives?

- Disorder in Silyl Groups : Triphenylsilyl moieties often exhibit rotational disorder. Refinement strategies include using restraints (SHELXL’s RIGU command) or partitioning occupancy .

- Twinned Crystals : Use the TwinRotMat option in SHELXL to model twinning and improve R values .

- Weak Diffraction : High-resolution synchrotron data (λ = 0.7–1.0 Å) mitigates issues from low crystal quality .

Q. How does this compound interact with cytochrome P450 enzymes, and what experimental approaches validate these interactions?

- Binding Studies : UV-Vis titration measures Type-II spectral shifts (λ = 420 nm) upon ligand binding to the heme iron, with binding constants () calculated via Hill plots .

- Metabolite Profiling : LC-MS/MS identifies oxidation products (e.g., hydroxylated derivatives) after incubation with NADPH-enriched microsomes .

- Competitive Inhibition : Co-incubation with known substrates (e.g., 7-ethoxycoumarin) quantifies IC values using fluorometric assays .

Q. How do researchers resolve contradictions in NMR data for silylated benzoic acid derivatives?

- Dynamic Effects : Temperature-dependent NMR (25–60°C) reduces signal broadening caused by slow Si-C rotation.

- Decoupling Experiments : H-Si HMQC correlates protons with silicon to confirm connectivity in crowded spectra .

- Additive Experiments : Eu(fod) induces shift disparities, resolving overlapping aromatic signals .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.